B1576258 Lactoferricin b 15

Lactoferricin b 15

Cat. No.: B1576258
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery and Origin in Bovine Lactoferrin Proteolysis

This compound emerged from systematic research into the bioactive properties of lactoferrin-derived peptides, specifically through the proteolytic fragmentation of bovine lactoferrin. The discovery process involved the recognition that lactoferrin, an iron-binding glycoprotein naturally present in milk and other biological fluids, could be processed to yield smaller peptides with enhanced antimicrobial activity compared to the parent protein. The initial identification of lactoferricin as an antimicrobial agent occurred through pepsin-mediated digestion of bovine lactoferrin under acidic conditions, which revealed that specific regions of the protein possessed potent antimicrobial properties.

The development of this compound represents a strategic truncation of the larger lactoferricin B peptide, designed to maintain antimicrobial efficacy while reducing the peptide length for improved stability and potential production efficiency. Research has demonstrated that this 15-residue fragment corresponds to residues 1-15 of the parent lactoferricin B peptide, which itself represents positions 17-31 of the complete bovine lactoferrin protein sequence. This specific region was identified through systematic analysis of different lactoferricin fragments, revealing that the truncated version maintained nearly the same effective antibacterial activity as the full-length parent peptide.

The proteolytic origin of this compound reflects a natural biological process where proteases present in the gastrointestinal tract and at sites of microbial infection contribute to the release of bioactive peptides from lactoferrin. This process occurs naturally in mammals as part of the innate immune response, suggesting that the antimicrobial activity of lactoferrin-derived peptides plays a significant role in natural host defense mechanisms. The systematic study of these proteolytic products has led to the identification and characterization of multiple bioactive fragments, with this compound representing one of the most thoroughly investigated derivatives.

Structural Relationship to Parent Lactoferricin B Peptide

The structural characteristics of this compound directly relate to its parent lactoferricin B peptide, maintaining key features that contribute to its antimicrobial activity while presenting distinct conformational properties due to its truncated length. The parent lactoferricin B consists of 25 amino acid residues with the sequence containing an abundance of basic amino acids including lysine and arginine, as well as hydrophobic residues like tryptophan and phenylalanine. The complete lactoferricin B sequence corresponds to lactoferrin fragment 17-41 and contains a characteristic loop region stabilized by an intramolecular disulfide bridge.

This compound, as a truncated derivative, retains the amino-terminal portion of the parent peptide, preserving critical structural elements that contribute to antimicrobial activity. Nuclear magnetic resonance studies of the parent lactoferricin B have revealed a solution structure characterized by a somewhat distorted antiparallel beta-sheet conformation, which contrasts with the alpha-helical structure observed in the corresponding region within intact lactoferrin. This structural flexibility suggests that lactoferricin peptides can adopt different conformations depending on their environment, with the isolated peptide structure potentially being more relevant to membrane interaction than the structure observed within the intact protein.

The amphipathic character of this compound represents one of its most important structural features, derived from the spatial distribution of hydrophobic and hydrophilic residues within the peptide sequence. The parent lactoferricin B exhibits an extended hydrophobic surface comprised of residues including phenylalanine, cysteine, tryptophan, proline, and isoleucine, surrounded by hydrophilic and positively charged residues. This amphipathic arrangement is preserved in the this compound fragment, contributing to its ability to interact with microbial membranes through both electrostatic and hydrophobic interactions.

Structural Parameter Lactoferricin B This compound
Amino Acid Residues 25 15
Net Charge +8 Positive (cationic)
Structural Motif Antiparallel β-sheet with disulfide bridge Truncated β-sheet structure
Key Hydrophobic Residues Phe, Trp, Pro, Ile Retained in N-terminal region
Amphipathic Character Present Maintained

Classification Within Antimicrobial Peptide Families

This compound belongs to a well-defined classification system for antimicrobial peptides that categorizes these bioactive molecules based on their structural characteristics, sequence homologies, and functional similarities. Within the established four-group classification system, lactoferricin-derived peptides, including this compound, are classified as Group 4 peptides, which consist of compounds containing looped structures characterized by the presence of disulfide bridges and specific amino acid compositions.

The Group 4 classification encompasses peptides that contain looped structures, often stabilized by intramolecular disulfide bonds, and includes other notable antimicrobial peptides such as bactenecin, brevinins, and esculentin. This structural classification reflects the presence of the characteristic loop region in the parent lactoferricin B peptide, which is partially retained in the this compound derivative. The abundance of proline and arginine residues, along with the presence of small ring structures derived from thioether bonds, represents distinctive characteristics of peptides within this group.

The cationic nature of this compound places it within the broader category of cationic antimicrobial peptides, which represent one of the most extensively studied classes of naturally occurring antimicrobial agents. These peptides typically exhibit net positive charges ranging from +2 to +9, with this compound maintaining a cationic character that enables electrostatic interactions with negatively charged microbial cell surfaces. The peptide's classification as a milk-derived antimicrobial agent also places it within the specialized category of food-derived bioactive peptides, which have gained recognition for their "generally recognized as safe" status and potential applications in both pharmaceutical and food industry contexts.

Classification Category Group Assignment Key Characteristics
Structural Group Group 4 Looped structure with potential disulfide bridges
Charge Classification Cationic Net positive charge enabling membrane interaction
Source Classification Food-derived Milk protein origin with GRAS status
Functional Classification Broad-spectrum antimicrobial Activity against bacteria, fungi, and other microbes
Size Classification Short peptide 15 amino acid residues

The functional classification of this compound as a broad-spectrum antimicrobial agent reflects its demonstrated activity against diverse microbial targets, including gram-positive and gram-negative bacteria, fungi, and other pathogenic microorganisms. This broad-spectrum activity is characteristic of many cationic antimicrobial peptides and reflects the non-specific nature of their primary mechanism of action, which typically involves disruption of microbial cell membrane integrity. The peptide's classification within the lactoferrin-derived antimicrobial peptide subfamily also connects it to a larger family of bioactive molecules that includes lactoferrampin and other lactoferrin fragments, each with distinct structural and functional characteristics while sharing common origins in the lactoferrin protein.

Properties

bioactivity

Antimicrobial

sequence

PMFKCWRWQWRWKKLGAM

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Mechanism of Action:
LfcinB exhibits potent antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses. Its mechanism involves disrupting microbial membranes and inhibiting macromolecular synthesis.

  • Bacterial Inhibition: LfcinB has been shown to inhibit DNA, RNA, and protein synthesis in both Gram-positive and Gram-negative bacteria. For instance, studies indicate that it initially increases RNA and protein synthesis while decreasing DNA synthesis in Escherichia coli before ultimately inhibiting all macromolecular synthesis after prolonged exposure .
  • Targeting Intracellular Mechanisms: Research has identified that LfcinB interacts with intracellular targets such as phosphoenolpyruvate carboxylase in E. coli, affecting pyruvate metabolism . Additionally, it influences the phosphorylation of two-component systems in bacteria, which is crucial for their growth and response to environmental stimuli .

Case Study: Efficacy Against Pathogens

  • A study demonstrated that LfcinB effectively reduced bacterial growth in Staphylococcus aureus and Pseudomonas aeruginosa, showcasing its potential as an alternative to traditional antibiotics .

Anticancer Activity

Mechanism of Action:
LfcinB has shown significant potential in cancer therapy by selectively inducing apoptosis in cancer cells without affecting normal cells. Its action involves interaction with negatively charged cancer cell membranes.

  • Apoptosis Induction: Research indicates that LfcinB can induce caspase-independent apoptosis in various cancer cell lines, including leukemia and gastric cancer cells. It disrupts mitochondrial function, leading to cell death .
  • In Vivo Studies: In animal models, LfcinB has been shown to inhibit tumor growth in xenograft models of human cancers, such as neuroblastoma .

Case Study: Selectivity Towards Cancer Cells

  • A study evaluated the effects of LfcinB on HL60 leukemia cells and found that its cytotoxicity was significantly higher than that observed in healthy cells, demonstrating a selective anticancer effect .

Immunomodulatory Effects

In addition to its antimicrobial and anticancer properties, LfcinB also plays a role in modulating the immune response. It enhances the activity of immune cells and can neutralize endotoxins.

  • Stimulation of Immune Response: Research shows that LfcinB can stimulate macrophage activity, enhancing phagocytosis and cytokine production . This property is beneficial for improving host defense mechanisms against infections.

Table 1: Antimicrobial Activity of Lactoferricin B

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli10 µg/mLMembrane disruption
Staphylococcus aureus5 µg/mLInhibition of macromolecular synthesis
Candida albicans15 µg/mLDisruption of cell membrane

Table 2: Anticancer Activity of Lactoferricin B

Cancer Cell LineIC50 (µM)Mechanism of Action
HL60 (Leukemia)65Apoptosis induction
AGS (Gastric Cancer)25Membrane interaction
A549 (Lung Cancer)50Caspase-independent apoptosis

Comparison with Similar Compounds

Structural Features

Peptide Length (residues) Net Charge Key Residues Source/Modification
LfcinB 25 +5 to +6 Tryptophan-rich Bovine lactoferrin hydrolysis
LF11 11 +4 Arginine, tryptophan Human lactoferrin derivative
NY15 (D-amino) 15 +6 D-amino acids Synthetic analog of Leucrocin
Polymyxin B 10 +5 Fatty acid tail Bacillus polymyxa
Bactenecin 7 12 +4 Proline, arginine Bovine neutrophils

Key Insights :

  • LfcinB’s tryptophan residues are critical for membrane interaction; truncation to 15 residues reduces activity unless modified with additional tryptophans .
  • D-amino acid peptides (e.g., NY15) show enhanced stability and similar or superior MICs compared to L-enantiomers, though this conflicts with studies suggesting enantiomer equivalence .

Antimicrobial Activity

Peptide MIC (µM) vs. E. coli MIC (µM) vs. S. aureus IC50 (µM) vs. Cancer Cells Selectivity Index (SI)
LfcinB 2–10 2–10 52.52 4.9
LF11 5–20 10–30 N/A N/A
NY15 (D-amino) 1.5–3 3–6 N/A N/A
Polymyxin B 0.5–2 Inactive >100 <1
Bactenecin 7 8–16 4–8 N/A 10.7

Key Insights :

  • LfcinB and polymyxin B exhibit rapid membrane permeabilization, but polymyxin B acts faster and is more potent against Gram-negative bacteria .
  • NY15’s D-amino acid version outperforms LfcinB in MICs against B. megaterium and E. coli .
  • Bactenecin 7 shows higher SI (10.7) than LfcinB (4.9), suggesting lower toxicity to mammalian cells .

Mechanism and Target Diversity

Peptide Primary Mechanism Intracellular Targets Synergy Partners
LfcinB Membrane disruption, apoptosis Mitochondria, LPS biosynthesis Bactenecin 7, Proline-rich peptides
LF11 Membrane disruption, biofilm inhibition Biofilm matrix Antibiotics (e.g., ciprofloxacin)
Bactenecin 7 Purine metabolism inhibition Histidine kinases LfcinB
Polymyxin B Membrane disruption, endotoxin neutralization Lipid A pEM-2 (synthetic peptide)

Key Insights :

  • LfcinB uniquely targets both membrane integrity and intracellular pathways (e.g., ROS generation), while Bactenecin 7 focuses on metabolic enzymes .
  • LF11 derivatives inhibit P.

Limitations and Challenges

  • Serum interference : LfcinB’s activity drops in serum-rich environments .
  • Stability : LfcinB is hydrolyzed by lactic acid bacteria, limiting its use in fermented foods .
  • Toxicity : While less hemolytic than polymyxin B, LfcinB still exhibits cytotoxicity at higher doses .

Q & A

Q. What experimental models are most appropriate for studying Lactoferricin B(15)'s antimicrobial mechanisms?

Lactoferricin B(15) exhibits broad-spectrum activity against bacteria, fungi, and viruses. To study its antimicrobial effects, researchers should employ in vitro assays such as:

  • Minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., E. coli, S. aureus) .
  • Membrane permeability tests (e.g., SYTOX Green uptake assays) to assess disruption of microbial membranes .
  • Electron microscopy to visualize structural damage to microbial cells .
    In vivo models like murine infection studies are recommended for validating efficacy while controlling for host immune interactions . Ensure reproducibility by adhering to CLSI guidelines for antimicrobial testing .

Q. How can researchers optimize structural stability of Lactoferricin B(15) in physiological conditions?

Lactoferricin B(15) is prone to proteolytic degradation. Methodological strategies include:

  • N-acylation or cyclization to enhance resistance to serum proteases, as shown in studies comparing modified vs. native peptide stability .
  • Incorporation into lipid-based carriers (e.g., liposomes) to shield the peptide from enzymatic breakdown .
  • Circular dichroism (CD) spectroscopy to monitor conformational changes under varying pH and ionic conditions .

Q. What are the key considerations for designing experiments to evaluate Lactoferricin B(15)'s immunomodulatory effects?

Focus on cytokine profiling (e.g., IL-6, TNF-α) in immune cell lines (e.g., RAW 264.7 macrophages) using ELISA or multiplex assays . Include controls for endotoxin contamination (e.g., Limulus amebocyte lysate tests) to avoid false positives. Dose-response experiments should account for peptide aggregation at high concentrations, which may artifactually reduce bioactivity .

Advanced Research Questions

Q. How should researchers address contradictions in data on Lactoferricin B(15)'s anticancer efficacy across cell lines?

Discrepancies often arise from differences in:

  • Cell membrane composition : Cancer cells with higher anionic phosphatidylserine content may be more susceptible to Lactoferricin B(15)'s membrane-disruptive action . Validate using lipidomic profiling of target cells.
  • Experimental conditions : Variations in serum concentration or incubation time can alter peptide stability. Use standardized protocols (e.g., serum-free media for in vitro assays) .
  • Apoptotic vs. necrotic pathways : Employ flow cytometry with Annexin V/PI staining to distinguish mechanisms of cell death .

Q. What methodological approaches resolve uncertainties in Lactoferricin B(15)'s structure-function relationships?

Combine NMR spectroscopy (e.g., in SDS micelles to mimic membrane environments) and alanine-scanning mutagenesis to identify critical residues for antimicrobial activity . For example, Trp and Arg residues are essential for membrane interaction, as shown in bovine lactoferricin analogs . Cross-validate findings with molecular dynamics simulations to model peptide-lipid interactions .

Q. How can researchers improve the translational relevance of in vitro findings to preclinical models?

  • Use orthotopic tumor models (e.g., B16 melanomas) for local peptide delivery, as systemic administration may reduce bioavailability .
  • Monitor pharmacokinetics via HPLC-MS to quantify peptide degradation rates in vivo .
  • Address interspecies variability by testing human-derived Lactoferricin B(15) in humanized mouse models .

Q. What strategies mitigate bias in studies exploring Lactoferricin B(15)'s synergy with conventional antibiotics?

  • Apply checkerboard assays to calculate fractional inhibitory concentration (FIC) indices, ensuring statistical power through triplicate experiments .
  • Control for peptide-antibiotic physicochemical interactions (e.g., charge-mediated aggregation) using dynamic light scattering (DLS) .
  • Publish negative results to counter publication bias, as not all combinations will show synergy .

Methodological Guidelines

  • Data reliability : Report raw data with uncertainties (e.g., SEM) and avoid selective exclusion of outliers without justification .
  • Reproducibility : Deposit experimental protocols in repositories like Protocols.io and share supplementary materials (e.g., NMR spectra, MIC datasets) .
  • Ethical reporting : Disclose conflicts of interest and adhere to FAIR principles for data sharing .

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